5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol
Overview
Description
CAY10761 is a chemical compound known for its inhibitory properties. It is an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1, which is an enzyme involved in various biological processes . The compound also inhibits mushroom tyrosinase and urease from jack bean, Proteus mirabilis, and Bacillus pasteurii .
Mechanism of Action
Target of Action
Similar compounds have shown significant and selective anti-proliferative activity against liver and breast cancer cell lines .
Mode of Action
The compound interacts with its targets, leading to changes in cell cycle progression and/or induction of apoptosis . This is manifested by the elevation in the expression of p53 and caspase 3, down-regulation of cdk1, and a reduction in the concentrations of MAPK and Topo II at submicromolar concentrations .
Biochemical Pathways
The compound affects the cell cycle progression and apoptosis pathways . It elevates the expression of p53 and caspase 3, down-regulates cdk1, and reduces the concentrations of MAPK and Topo II . These changes in the biochemical pathways lead to the arrest of cell cycle progression and/or induction of apoptosis .
Pharmacokinetics
Similar compounds containing the 1,3,4-oxadiazole ring have been found to contribute interesting pharmacokinetic properties due to the presence of n–c o linkage in the oxadiazole nucleus, which increases lipophilicity and affects the ability of the drugs to reach molecular targets by transmembrane diffusion .
Result of Action
The compound’s action results in significant and selective anti-proliferative activity against liver and breast cancer cell lines without harming normal fibroblasts . This leads to the arrest of cell cycle progression and/or induction of apoptosis .
Action Environment
The synthesis of similar compounds has been carried out under both conventional and ultrasonic irradiation conditions , suggesting that the compound’s synthesis and action may be influenced by environmental conditions such as temperature and pressure.
Biochemical Analysis
Biochemical Properties
5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to bind to blood plasma albumin, causing fluorescence quenching through both static and dynamic quenching mechanisms . The interactions are primarily regulated by hydrogen bonding and van der Waals forces . Additionally, this compound exhibits antimicrobial activities, making it a potential candidate for therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has demonstrated antiviral and cytostatic activities against several viral strains and cancer cell lines . The compound influences cell function by inhibiting the proliferation of murine leukemia cells, cervix carcinoma cells, and human T-lymphocyte cells . It also affects cell signaling pathways and gene expression, contributing to its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to blood plasma albumin, causing conformational changes in the protein structure . The compound also inhibits enzymes involved in inflammatory pathways, reducing the expression of pro-inflammatory mediators such as nitric oxide, vascular endothelial growth factor, interleukins, and tumor necrosis factor-α . These interactions contribute to its anti-inflammatory and analgesic activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term studies have shown that it maintains its biological activity over extended periods, making it suitable for in vitro and in vivo experiments . Its stability may vary depending on the specific conditions of the experiment.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without apparent toxicity . At higher doses, it may cause adverse effects on liver and kidney function . The threshold for these toxic effects needs to be carefully determined to ensure safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and inflammatory responses . The compound enhances the expression of antioxidant enzymes such as superoxide dismutase and heme oxygenase, contributing to its protective effects against oxidative damage . These interactions highlight its potential as a therapeutic agent for diseases associated with oxidative stress and inflammation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation are influenced by its chemical properties and the presence of specific transport mechanisms . Understanding these transport and distribution patterns is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications These localization patterns influence its interactions with biomolecules and its overall biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10761 involves the formation of 1,3,4-oxadiazole-2-thione derivatives. The synthetic route typically includes the reaction of appropriate hydrazides with carbon disulfide in the presence of a base, followed by cyclization . The reaction conditions often involve solvents like dimethylformamide or dimethyl sulfoxide and temperatures ranging from room temperature to moderate heating .
Industrial Production Methods
Industrial production methods for CAY10761 are not extensively documented. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions and purification processes to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
CAY10761 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert CAY10761 into reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms .
Scientific Research Applications
CAY10761 has several scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on biological pathways involving ectonucleotide pyrophosphatase/phosphodiesterase 1.
Medicine: Explored for potential therapeutic applications due to its inhibitory properties.
Industry: Utilized in the development of enzyme inhibitors and other chemical products.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole-2-thione derivatives: These compounds share a similar core structure and exhibit comparable inhibitory properties.
Thiadiazole derivatives: Similar in structure and function, these compounds also inhibit enzymes like tyrosinase and urease.
Uniqueness
CAY10761 is unique due to its specific inhibitory profile and the combination of enzymes it targets. Its ability to inhibit ectonucleotide pyrophosphatase/phosphodiesterase 1, mushroom tyrosinase, and urease makes it a valuable tool in scientific research .
Properties
IUPAC Name |
5-[3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)propyl]-3H-1,3,4-oxadiazole-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S2/c14-6-10-8-4(12-6)2-1-3-5-9-11-7(15)13-5/h1-3H2,(H,10,14)(H,11,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFRUIPQODDPMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NNC(=S)O1)CC2=NNC(=S)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26731478 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.